2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs, has been a significant focus in the pharmaceutical industry . Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride” could potentially be used in the synthesis of various piperidine derivatives.
Pharmaceutical Applications
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride” could have potential pharmaceutical applications.
Antimicrobial Activity
A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data . The representative examples were screened in vitro for antibacterial activity and antifungal activity . This suggests that “2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride” could potentially have antimicrobial applications.
Molecular Modeling
The compounds showed significant antibacterial activity and showed moderate antifungal activity as that of standards, respectively . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity . This suggests that “2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride” could potentially be used in molecular modeling studies.
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(1-piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;;/h7,9-10,14H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMKGHCBGBBMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)CCO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.